Heptafluoropropyl pentafluoroethyl ether

Description

Contextualization of Per- and Polyfluoroalkyl Substances (PFAS) within Modern Chemical Research

Per- and polyfluoroalkyl substances (PFAS) are a large and complex group of synthetic chemicals that have been a subject of intensive research since their development in the 1940s. ebsco.comnih.gov This chemical class includes thousands of compounds, all characterized by a chain of linked carbon and fluorine atoms, which is one of the strongest chemical bonds. nih.gov This structure makes them highly resistant to degradation, leading to their common designation as "forever chemicals". ebsco.commdpi.com

Initially valued for their stability and utility in a vast array of consumer and industrial products—such as non-stick cookware, stain-resistant fabrics, and firefighting foams—PFAS are now a major focus of environmental and health research. ebsco.comnih.govscimex.org Their persistence leads to accumulation in the environment, including soil and drinking water, and in living organisms. ebsco.comscimex.org Consequently, a significant portion of modern chemical research on PFAS is dedicated to understanding their distribution, developing sensitive detection methods, and creating innovative remediation technologies to break them down. scimex.orgepa.gov The U.S. Environmental Protection Agency (EPA) is actively developing methods to measure PFAS in the environment and compiling toxicity data to inform risk assessments. epa.gov

Significance of Fluorinated Ethers in Advanced Chemical Engineering and Materials Science

Within the broader PFAS category, fluorinated ethers are organofluorine compounds distinguished by an ether linkage (C-O-C) connecting fluorinated alkyl chains. keimei-kinen.com The incorporation of fluorine atoms imparts exceptional properties, including high thermal stability, chemical inertness, and resistance to oxidation. keimei-kinen.comnumberanalytics.com These characteristics make them indispensable in advanced chemical engineering and materials science. numberanalytics.com

The presence of fluorine influences the molecule's polarity, hydrophobicity, and structural rigidity, leading to reduced surface energy and enhanced gas solubility. keimei-kinen.com In materials science, fluorination is a key strategy for creating high-performance materials with tailored properties for demanding applications in aerospace and electronics. numberanalytics.com For instance, fluorinated ethers are crucial in the development of advanced electrolytes for lithium-ion and lithium-metal batteries. They can improve the cycling life and stability of batteries by forming a robust protective layer on the electrode surface. rsc.orgrsc.orgpsu.edu Research has shown that modulating the degree of fluorination in ether-based solvents can optimize properties like ionic conductivity and oxidative stability for battery performance. rsc.orgnih.gov Furthermore, the introduction of an ether functional group into a perfluoropolymer chain can impart thermoplastic properties, enabling easier processing and the creation of complex shapes for laboratory equipment and chemically-resistant tubing. wikipedia.org

Specific Research Focus on Heptafluoropropyl Pentafluoroethyl Ether and Related Perfluoroalkyl Vinyl Ethers (PAVEs)

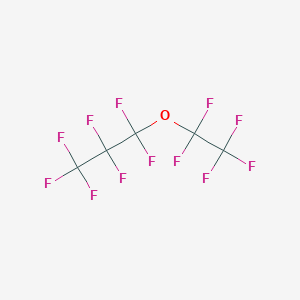

A specific compound of interest within this class is this compound. It is a low molecular weight perfluoroalkyl ether that serves as an important building block for creating larger molecular structures and as a specialized solvent in fluorine chemistry. Its unique phase behavior and solubility characteristics make it useful in synthetic chemistry where traditional solvents are not effective.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60164-51-4 nih.gov |

| Molecular Formula | C5F12O nih.gov |

| Molecular Weight | 304.03 g/mol nih.gov |

| Appearance | Colorless or light yellow liquid myuchem.com |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane nih.gov |

This compound is related to a broader category known as Perfluoroalkyl Vinyl Ethers (PAVEs). wikipedia.org PAVEs are important monomers used in the synthesis of advanced fluoropolymers. google.com These monomers, which include compounds like perfluoro(methyl vinyl ether) and perfluoro(propyl vinyl ether), are often copolymerized with other fluorinated olefins, such as tetrafluoroethylene (B6358150). wikipedia.orggoogle.com This process allows for the creation of polymers with enhanced properties, such as improved flexibility and processability, compared to homopolymers like Polytetrafluoroethylene (PTFE). wikipedia.org Research in this area focuses on synthesizing new PAVE monomers and developing polymerization processes to produce fluorinated polymers with specific optical, thermal, and mechanical properties for use in applications like optical plastic materials. google.commsstate.edu

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12O/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVRDNKKIWCSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892066 | |

| Record name | 1-(Perfluoroethoxy)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless viscous liquid; [Ford Motor MSDS] | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60164-51-4, 66840-50-4 | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060164514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], .alpha.-(1,1,2,2,2-pentafluoroethyl)-.omega.-[tetrafluoro(trifluoromethyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Perfluoroethoxy)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], α-(1,1,2,2,2-pentafluoroethyl)-ω-[tetrafluoro(trifluoromethyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Heptafluoropropyl Pentafluoroethyl Ether and Analogs

Direct Fluorination Techniques for Perfluoroalkyl Ethers

Direct fluorination, also known as electrochemical fluorination (ECF) or electrofluorination, is a fundamental method for producing highly fluorinated organic compounds, including perfluoroalkyl ethers. wikipedia.orgwikipedia.org This technique involves the electrolysis of an organic compound in hydrogen fluoride (B91410). wikipedia.org The Simons process, a notable ECF method, is utilized for the production of perfluorinated ethers, amines, and carboxylic and sulfonic acids. wikipedia.org In this process, the organic substrate is dissolved in anhydrous hydrogen fluoride, and an electric potential of 5–6 V is applied across nickel-plated anodes, leading to the substitution of hydrogen atoms with fluorine. wikipedia.org

Another direct fluorination approach is the Phillips Petroleum process, or "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), which employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2). wikipedia.org While direct fluorination can be a cost-effective method for achieving high degrees of fluorination, it can sometimes result in low yields and extensive fragmentation of the starting material if not carefully controlled. wikipedia.orgdtic.mil Solution-phase direct fluorination, using elemental fluorine diluted with an inert gas like nitrogen, has also been explored for the synthesis of perfluorinated ethers, offering an alternative to electrochemical methods. dtic.milsci-hub.se

| Technique | Fluorine Source | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Simons Process (ECF) | Hydrogen Fluoride (HF) | Ethers, Amines, Carboxylic Acids, Sulfonic Acids | Uses nickel-plated anodes; requires anhydrous conditions. wikipedia.org |

| Phillips Petroleum Process (CAVE) | Potassium Fluoride-Hydrogen Fluoride (KHF2) | Hydrocarbons | Employs porous graphite anodes; vapor phase reaction. wikipedia.org |

| Solution-Phase Fluorination | Elemental Fluorine (F2) diluted with N2 | Ethers and Polyethers | Performed in the liquid phase; requires careful temperature and concentration control. dtic.milsci-hub.se |

Metal-Mediated Oxidative Fluoroalkylation Strategies

Recent advancements in organofluorine chemistry have led to the development of metal-mediated oxidative fluoroalkylation methods for the synthesis of fluoroalkyl ethers. These strategies offer milder reaction conditions and greater functional group tolerance compared to traditional fluorination techniques.

Silver-mediated oxidative coupling reactions provide a valuable route for the formation of heptafluoropropyl ethers. acs.org This method involves the reaction of alcohols or phenols with a heptafluoropropyl source, such as (heptafluoropropyl)trimethylsilane (B1334570) (TMSCF2CF2CF3), in the presence of a silver salt (e.g., silver triflate, AgOTf) and an oxidant like Selectfluor. acs.orgresearchgate.net The proposed mechanism suggests the initial formation of a silver(I) heptafluoropropyl species, which is then oxidized to a higher-valent silver complex. acs.org This complex subsequently undergoes reductive elimination to yield the desired heptafluoropropyl ether. acs.org This approach has been successfully extended from the synthesis of trifluoromethyl ethers to the more complex heptafluoropropyl ethers. acs.orgresearchgate.net

Similar to heptafluoropropylation, a silver-mediated oxidative pentafluoroethylation of alcohols and phenols has been developed. acs.org This protocol utilizes (pentafluoroethyl)trimethylsilane (B31909) (TMSCF2CF3) as the pentafluoroethyl source, silver triflate as the mediator, and Selectfluor as the oxidant. acs.orgresearchgate.net The reaction proceeds under mild conditions and provides a convenient route to various pentafluoroethyl ethers in moderate to excellent yields. acs.org The development of this method was inspired by the success of silver-mediated oxidative trifluoromethylation of phenols and alcohols. acs.orgnih.gov

| Fluoroalkyl Group | Fluoroalkyl Source | Mediator | Oxidant | Substrates | Key Advantage |

|---|---|---|---|---|---|

| Heptafluoropropyl | (Heptafluoropropyl)trimethylsilane | Silver Triflate (AgOTf) | Selectfluor | Alcohols, Phenols | Convenient access to heptafluoropropyl ethers. acs.orgresearchgate.net |

| Pentafluoroethyl | (Pentafluoroethyl)trimethylsilane | Silver Triflate (AgOTf) | Selectfluor | Alcohols, Phenols | Moderate to excellent yields under mild conditions. acs.orgresearchgate.net |

Acyl Fluoride and Metal Fluoride Reaction Pathways for Perfluoroalkoxide Intermediates

A significant pathway for the synthesis of perfluoroalkyl ethers involves the generation of perfluoroalkoxide intermediates from the reaction of acyl fluorides or perfluorinated ketones with metal fluorides. researchgate.netcas.cn These alkoxides can then be alkylated to form the desired ether. This method avoids the harsh conditions and complex product mixtures often associated with acid-catalyzed alkylations of perfluoroacyl fluorides. cas.cn

The reaction of a perfluorinated acyl fluoride or ketone with an anhydrous metal fluoride, such as potassium fluoride, in an aprotic polar solvent generates the corresponding perfluoroalkoxide. researchgate.netcas.cn The stability of these perfluoroalkoxides is a critical factor, as they can decompose back to the starting materials at elevated temperatures. cas.cn

Once the perfluoroalkoxide intermediate is formed, it can be reacted with an alkylating agent to form the final ether product. cas.cn The choice of alkylating agent is crucial, as strong electrophilicity is required for the reaction to proceed effectively. cas.cn For instance, alkyl triflates have been shown to be more effective than alkyl tosylates or mesylates in these reactions. cas.cn The Williamson ether synthesis, a classic method for forming ethers, can be adapted for this purpose, where the perfluoroalkoxide acts as the nucleophile. fluorine1.ruwikipedia.org

Synthesis via Functionalized Fluoroketones and Analogous Precursors

Functionalized fluoroketones and their derivatives serve as important precursors in the synthesis of perfluoroalkyl ethers. The reaction of fluorinated ketones with metal fluorides can generate perfluoroalkoxide intermediates, which can then be alkylated. cas.cn Furthermore, a method for preparing heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether involves the salt formation reaction of perfluoro-2-propoxy propionyl fluoride, followed by a decarboxylation reaction. google.com This highlights the utility of functionalized fluoroacyl fluorides as key starting materials. The synthesis of various fluorinated monomers has also been achieved starting from commercially available perfluoroalkyl ether acid fluorides, demonstrating the versatility of these precursors in building more complex fluorinated molecules. researchgate.net

Novel Catalytic Systems for Perfluoroalkylation

The introduction of perfluoroalkyl (Rf) groups into organic molecules is a cornerstone of modern fluorine chemistry, and novel catalytic systems are continuously being developed to enhance efficiency and scope.

Recent advancements have seen the emergence of nickel as a cost-effective and powerful catalyst for perfluoroalkylation reactions. nih.gov Researchers have developed "ligand-free" nickel-catalyzed methods for the C-H perfluoroalkylation of heteroarenes, enabling the synthesis of a wide array of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl adducts. nih.gov This protocol is notable for its simplicity and its ability to proceed at room temperature without the need for photosensitizers, operating via a radical pathway. nih.govdtic.mil The method has demonstrated significant potential in the late-stage functionalization of complex molecules, including drug analogues and peptides. nih.gov

A unified nickel platform has been described that facilitates the perfluoroalkylation of both heteroarenes and peptides. d-nb.info This system can utilize various perfluoroalkyl Togni reagents to introduce groups like CF3, C2F5, C3F7, and others. d-nb.info Mechanistic studies, including both experimental and computational approaches, point towards a radical chain pathway that involves Ni(IV), Ni(III), and Ni(II) intermediates. d-nb.infoacs.org An air- and moisture-stable complex, (dppf)Ni(o-tol)Cl, has also been successfully employed for the direct perfluoroalkylation of (hetero)arenes, showing tolerance for sensitive functional groups. rsc.orgnih.gov

Table 1: Nickel-Catalyzed Perfluoroalkylation Systems

| Catalyst System | Substrates | Perfluoroalkyl Groups | Key Features |

|---|---|---|---|

| Ligand-free Nickel | Heteroarenes, Peptides | -CF3, -C2F5, -C3F7 | Room temperature, no photosensitizer, radical pathway. nih.govdtic.mil |

| (CH3CN)2Ni(C4F8) | Heteroarenes, Peptides | Various (using Togni reagents) | Unified platform, cost-effective, mild conditions. d-nb.info |

| (dppf)Ni(o-tol)Cl | (Hetero)arenes | Various | Air- and moisture-stable, tolerates sensitive functional groups. rsc.orgnih.gov |

Strategies for Functionalized Perfluorinated Ether Synthesis

The synthesis of perfluorinated ethers with specific functionalities requires tailored strategies that go beyond simple etherification. These methods are crucial for creating advanced materials with unique properties.

Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) are nano-sized, cage-like structures that combine an inorganic silica (B1680970) core with a periphery of fluorinated organic groups. dtic.mildtic.mil These materials are of great interest for creating superhydrophobic and oleophobic surfaces. google.com

The synthesis of F-POSS can be achieved through several routes. A common "one-pot" method involves the base-catalyzed hydrolysis and condensation of fluoroalkyl-trialkoxysilanes. dtic.mil For instance, F-POSS with varying fluoroalkyl chain lengths have been produced using this facile approach, resulting in nearly quantitative yields. dtic.mil Another strategy is the "corner-capping" of a trisodium (B8492382) salt of a partially formed POSS cage with a fluoroalkyltrichlorosilane. dtic.mildtic.mil This allows for the controlled construction of the final cage structure. dtic.mil

Functionality can be introduced to F-POSS by opening a single edge of a closed-cage structure, bridging it with a sulfate (B86663) group, converting it to a disilanol, and then reacting it with a functional dichlorosilane. google.com This method allows for the attachment of non-fluorinated segments, which can dramatically alter the solubility and reactivity of the F-POSS nanoparticle. google.com

Table 2: Synthetic Approaches to F-POSS

| Synthetic Method | Description | Starting Materials | Key Feature |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | "One-pot" synthesis involving hydrolysis and condensation. dtic.mil | Fluoroalkyl-trialkoxysilanes | Facile, high yields. dtic.mil |

| Corner-Capping | Stepwise construction of the POSS cage. dtic.mildtic.mil | Partially formed POSS-trisodium salt, Fluoroalkyltrichlorosilane | Controlled synthesis. dtic.mil |

| Edge-Opening Functionalization | Post-synthesis modification of a closed-cage F-POSS. google.com | Closed-cage F-POSS, Dichlorosilanes | Introduces specific functionalities and alters solubility. google.com |

A versatile and practical one-pot method has been developed for the synthesis of 3-perfluoroalkyl-substituted phthalides. d-nb.infobeilstein-journals.org This strategy involves the reaction of 2-cyanobenzaldehyde (B126161) with a (perfluoroalkyl)trimethylsilane in the presence of a catalyst like potassium fluoride (KF) or triethylamine. d-nb.infobeilstein-journals.org

The reaction proceeds via a plausible mechanism where the formyl group of the 2-cyanobenzaldehyde undergoes nucleophilic perfluoroalkylation, triggered by the catalyst, to form an ortho-cyanobenzyl silyl (B83357) ether intermediate. d-nb.infobeilstein-journals.org Subsequent treatment with aqueous acid leads to intramolecular cyclization (lactonization) to afford the final fluorinated phthalide (B148349) product. d-nb.infobeilstein-journals.org This method has been successfully used to install various perfluoroalkyl groups, including pentafluoroethyl and heptafluoropropyl, at the C3-position of the phthalide ring. beilstein-journals.org The operational simplicity and good yields make this a highly useful synthetic route for creating these important fluorinated heterocyclic compounds. d-nb.infobeilstein-journals.org

Table 3: Synthesis of Fluorinated Phthalides via Nucleophilic Fluoroalkylation/Cyclization

| Starting Material | Reagent | Catalyst | Perfluoroalkyl Group Installed |

|---|---|---|---|

| 2-Cyanobenzaldehyde | CF3-SiMe3 | KF or Et3N | Trifluoromethyl beilstein-journals.org |

| 2-Cyanobenzaldehyde | C2F5-SiMe3 | KF or Et3N | Pentafluoroethyl beilstein-journals.org |

| 2-Cyanobenzaldehyde | C3F7-SiMe3 | KF or Et3N | Heptafluoropropyl beilstein-journals.org |

| 2-Cyanobenzaldehyde | C6F5-SiMe3 | KF or Et3N | Pentafluorophenyl beilstein-journals.org |

Reaction Mechanisms and Chemical Transformations of Perfluorinated Ethers

Mechanistic Investigations of Oxidative Coupling Protocols

Oxidative coupling represents a key strategy for the formation of carbon-carbon and carbon-oxygen bonds. wikipedia.orgwikipedia.org In the context of perfluorinated ethers, these protocols are vital for their synthesis. The coupling of two molecular entities occurs through an oxidative process, often catalyzed by a transition metal complex. wikipedia.org

A notable example is the synthesis of pentafluoroethyl ethers through a silver-mediated oxidative pentafluoroethylation of alcohols. researchgate.net This process involves reacting an alcohol with (pentafluoroethyl)trimethylsilane (B31909) in the presence of an oxidant like Selectfluor and a silver triflate catalyst. researchgate.net While this specific protocol produces a pentafluoroethyl ether from an alcohol, the underlying principle of oxidative coupling is applicable to the formation of ethers like heptafluoropropyl pentafluoroethyl ether.

The mechanism of such reactions often involves the oxidation of the catalyst, which then facilitates the coupling. For instance, in the oxidative coupling of phenols catalyzed by vanadium tetrachloride, a one-electron oxidation of the phenol (B47542) is a key step. wikipedia.org For fluoroalkylation, computational studies on related nickel-catalyzed reactions suggest that pathways can be complex, potentially involving single electron transfer (SET) steps and the formation of radical intermediates. acs.org

Table 1: Key Features of Oxidative Coupling for Fluoroalkyl Ether Synthesis | Feature | Description | Reference | | :--- | :--- | :--- | | Reaction Type | Coupling of two molecules via an oxidative process. | wikipedia.org | | Catalysts | Often involves transition metal complexes (e.g., Ag, Cu, Fe, Ni). wikipedia.orgresearchgate.netacs.org | | Reagents | Utilizes fluoroalkyl sources (e.g., (pentafluoroethyl)trimethylsilane) and an oxidant. | researchgate.net | | Mechanism | Can proceed through various pathways, including single electron transfer (SET) and the formation of radical intermediates. | acs.org |

Elucidation of Radical Pathways in Fluoroalkylation Reactions

Radical reactions are a cornerstone of organofluorine chemistry, providing versatile routes for creating C-C bonds involving fluoroalkyl groups. The generation of perfluoroalkyl radicals (R_F•) is a critical initiation step, which can be achieved through various methods, including photolysis or the use of transition metal and organic dye photocatalysts. conicet.gov.ar

More recently, the use of electron donor-acceptor (EDA) complexes has emerged as a powerful method for generating perfluoroalkyl radicals from precursors like perfluoroalkyl iodides under visible light, avoiding the need for transition metals. conicet.gov.arconicet.gov.ar These EDA complexes form between an electron-rich donor molecule and an electron-deficient acceptor (the perfluoroalkyl source). conicet.gov.ar

A study on the radical addition of heptafluoropropyl trifluorovinyl ether to cyclic ethers in the presence of dibenzoyl peroxide demonstrated the formation of 1:1 addition products, confirming a radical-mediated pathway. researchgate.net This reaction provides a direct model for the reactivity of the heptafluoropropyl ether moiety. The mechanism involves the abstraction of a hydrogen atom from the cyclic ether to form an ether radical, which then adds across the double bond of the fluoroalkene. researchgate.net Such pathways are fundamental to understanding how the fluoroalkyl moieties in this compound might be incorporated into other molecules or how the parent molecule itself might react under radical-initiating conditions. mdpi.com

Ether Cleavage and Selective Functionalization Reactions

The cleavage of the C-O ether bond in perfluorinated ethers is exceptionally challenging due to the high bond strength, which is further enhanced by the electron-withdrawing nature of the fluoroalkyl groups. This reaction typically requires harsh conditions, such as the use of concentrated strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. unacademy.compearson.comopenstax.orglibretexts.org Hydrochloric acid (HCl) is generally ineffective. openstax.orglibretexts.org

The mechanism of acidic cleavage depends on the structure of the alkyl groups attached to the ether oxygen:

S_N2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction proceeds via an S_N2 pathway. The initial step is the protonation of the ether oxygen to create a good leaving group. A halide ion (I⁻ or Br⁻) then attacks the less sterically hindered carbon atom. openstax.orglibretexts.orglibretexts.org

S_N1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, the cleavage occurs through an S_N1 mechanism. This is because these groups can form stable carbocation intermediates upon departure of the protonated alcohol. openstax.orglibretexts.orglibretexts.org

In the context of perfluoroalkyl ethers, the extreme electron-withdrawing effect of the perfluoroalkyl groups would heavily disfavor any carbocation formation on the adjacent carbon, making an S_N1 pathway at the perfluorinated side unlikely. Therefore, cleavage would be expected to proceed via an S_N2 mechanism, with the nucleophile attacking the less-substituted or non-fluorinated carbon if one were present.

Studies on the reductive degradation of perfluoroalkyl ether carboxylic acids (PFECAs) by hydrated electrons have shown that C–O bond cleavage is a viable pathway. acs.org The presence of the ether oxygen was found to increase the bond dissociation energy of C-F bonds on the adjacent -CF₂- groups, making C-O cleavage a competing degradation route. acs.orgresearchgate.net

Reactivity of Fluoroalkyl Moieties in Organic Synthesis

The heptafluoropropyl and pentafluoroethyl groups are not merely stabilizing components; they are functional moieties that can participate in or influence organic synthesis. The high electronegativity and unique steric profile of these groups impart specific properties to molecules. researchgate.net

The synthesis of functionalized perfluoropolyalkylethers (PFPAEs) highlights the versatility of these structures. The terminal groups of PFPAE chains can be chemically modified through a variety of reactions, including condensations, nucleophilic substitutions, and radical reactions. researchgate.netacs.org This demonstrates that, if accessible, the ends of the fluoroalkyl chains in this compound could potentially be functionalized.

Fluoroalkyl groups are often introduced into organic molecules using specific building blocks. For example, n-perfluoroalkyl iodides are versatile reagents for incorporating perfluoroalkyl chains into various substrates. researchgate.net The radical addition reactions mentioned previously are another example of how fluoroalkyl moieties can be used to construct more complex molecules. researchgate.net The reactivity of these groups is central to creating novel fluorinated materials with tailored properties, such as enhanced lubricity, hydrophobicity, or biological activity. researchgate.netacs.org

Hydrolysis Potential and Stability Assessments

This compound is expected to exhibit exceptional stability towards hydrolysis. This resistance is a hallmark of perfluorinated compounds and is due to a combination of factors:

Strong C-F Bonds: The carbon-fluorine bond is the strongest single bond in organic chemistry.

Steric Shielding: The fluorine atoms sterically shield the carbon backbone and the ether linkage from attack by nucleophiles like water.

Hydrophobicity: The perfluorinated chains are intensely hydrophobic, repelling water and hindering its access to the ether bond.

Studies on various per- and polyfluoroalkyl substances (PFAS) confirm their persistence in aqueous environments. nih.govacs.org Research on perfluorinated ionomer membranes, which contain perfluoropolyether side chains, also underscores their high chemical stability, although they can be degraded by highly reactive species like hydroxyl radicals under specific conditions, such as those in a fuel cell. researchgate.net For perfluoroalkyl ether acids, the ether linkage is generally stable, and degradation typically requires potent reagents like hydrated electrons rather than simple hydrolysis. acs.org

Oxidation Reactions and Peroxide Formation

Like other ethers, perfluorinated ethers have the potential to form peroxides through auto-oxidation upon prolonged exposure to air and light. utexas.edu This process involves the formation of hydroperoxides at a carbon atom adjacent to the ether oxygen. While the high degree of fluorination in this compound significantly deactivates the adjacent C-F bonds, making radical abstraction more difficult than for hydrocarbon ethers, the possibility of peroxide formation cannot be entirely dismissed, especially over long storage periods. Fluoroalkenes are specifically noted as a class of chemicals that can form peroxides. utexas.edu

The oxidation of perfluorinated ethers has been investigated in the context of advanced oxidation processes (AOPs) for water treatment. Perfluoroalkyl ether acids (PFECAs), which are structurally related to this compound but with a terminal carboxylic acid group, are highly resistant to oxidation by hydroxyl radicals (•OH). nih.govnih.govresearchgate.net However, they can be degraded by the more powerful sulfate (B86663) radical (SO₄•⁻), with the reaction typically initiated at the carboxyl headgroup. nih.govnih.govacs.org Fully fluorinated compounds without a reactive functional group, like this compound, are expected to be even more recalcitrant toward oxidation. nih.gov

Environmental Behavior and Degradation Pathways of Perfluorinated Ethers

Environmental Fate and Transport Mechanisms in Different Compartments

The environmental fate and transport of PFAS are governed by their unique chemical properties. mdpi.com Generally, PFAS can be transported over long distances in the atmosphere and are mobile in water, leading to their widespread detection in various environmental compartments, including water, soil, and living organisms. mdpi.comnih.gov

Semi-volatile precursor compounds can undergo atmospheric degradation and be transported globally. mdpi.com The movement of PFAS in aquatic systems is a significant concern. Runoff from industrial sites or locations where aqueous film-forming foams (AFFFs) were used can contaminate surface water and groundwater. mdpi.com The mobility of PFAS in soil and groundwater is influenced by factors such as the soil's organic carbon content and mineral composition. For instance, studies on PFOA and PFOS have shown that their sorption can be controlled by electrostatic interactions with ferric oxide minerals in sediment. concawe.eu Given its fluorinated structure, heptafluoropropyl pentafluoroethyl ether is expected to exhibit high mobility in aqueous environments and limited sorption to soils and sediments, similar to other short-chain PFAS.

Degradation Pathways and Characterization of Transformation Products

The degradation of highly fluorinated compounds like this compound is a slow process. nih.gov The ether linkage introduces a potential site for chemical or photochemical transformation that is not present in fully perfluorinated linear compounds. Research into the degradation of these substances often focuses on identifying the resulting transformation products to understand the environmental breakdown cascade. researchgate.net

Perfluoropropionic acid (PFPA), also known as perfluoropropanoic acid (PFPrA), is an ultra-short-chain PFAS that is recognized as a degradation product of larger PFAS molecules. cfpua.org Studies have shown that various chemical and physical processes can break down longer-chain PFAS into PFPA. cfpua.org For example, research on the atmospheric degradation of perfluoro-2-methyl-3-pentanone, a structurally related fluorinated ketone used in fire-fighting fluids, demonstrated that its photolysis can lead to the formation of PFPA. nih.gov The process involves the splitting of the molecule and subsequent reactions of the resulting radicals. nih.gov It is plausible that this compound could undergo a similar atmospheric degradation process, where photochemical cleavage of the ether bond or adjacent carbon-carbon bonds could ultimately yield PFPA among other products.

The primary atmospheric fate for some fluorinated compounds is direct photolysis. Smog chamber studies on the related compound, perfluoro-2-methyl-3-pentanone, estimated its atmospheric lifetime with respect to photolysis to be between 4 and 14 days, depending on factors like latitude and time of year. nih.gov This suggests that photolysis is a relevant atmospheric degradation pathway. nih.gov While a specific atmospheric half-life for this compound has not been determined, its structural similarity to other photolabile perfluorinated compounds indicates that atmospheric photolysis is a likely degradation mechanism.

PFAS are generally resistant to biotic degradation under both aerobic and anaerobic conditions. loureirotreatability.com The strong carbon-fluorine bonds make them recalcitrant to microbial breakdown. nih.gov While some polyfluorinated substances (precursors) can be transformed anaerobically into more persistent perfluorinated compounds, fully fluorinated substances are not believed to degrade biologically. loureirotreatability.com

Abiotic transformation processes, aside from atmospheric photolysis, may also be limited. Hydrolysis of the ether bond in this compound is a potential abiotic pathway. However, studies on the hydrolysis of the carbonyl group in perfluoro-2-methyl-3-pentanone found the rate to be too slow to be environmentally significant in the atmosphere. nih.gov This suggests that hydrolysis of the highly fluorinated ether linkage in this compound may also be a very slow process under typical environmental conditions.

Research into Remediation Methodologies for Fluorinated Contaminants

Due to the persistence of PFAS, natural attenuation is not considered an effective remediation strategy, necessitating active treatment approaches. nih.gov Research into remediation for PFAS-contaminated water and soil has explored a variety of physical, chemical, and biological methods. nih.gov

Commonly used techniques focus on concentrating the contaminants for removal and subsequent destruction. loureirotreatability.com Adsorption onto materials like granular activated carbon (GAC) and ion exchange resins is a widely applied method for removing PFAS from water. loureirotreatability.comacs.org These technologies are effective, particularly for long-chain PFAS, although the kinetics can be slow. acs.org

Destruction technologies are necessary for the ultimate mineralization of these stable compounds. High-energy processes are required to break the carbon-fluorine bond. loureirotreatability.com Promising destruction methods currently under investigation include:

Electrochemical Oxidation: This process uses an electric current to generate powerful oxidizing agents that can break down PFAS. nih.gov

Sonolysis: High-frequency ultrasound is used to create cavitation bubbles, the collapse of which generates extreme temperatures and pressures that can degrade PFAS molecules. nih.gov

Photocatalysis: This method uses light and a catalyst to generate reactive species that can mineralize PFAS. nih.gov

Thermal Treatment: High-temperature incineration is a disposal method for concentrated PFAS waste. concawe.eu

Table 2: Overview of Remediation Technologies for PFAS Contamination

| Technology Category | Method | Effectiveness/Applicability |

|---|---|---|

| Concentration/Separation | Adsorption (Activated Carbon, Resins) | Excellent for water treatment; widely used. loureirotreatability.com |

| Membrane Filtration (e.g., Nanofiltration) | Effective, often used in treatment trains. nih.gov | |

| Soil Sorption | A promising approach to immobilize PFAS in soil. nih.gov | |

| Destruction | Electrochemical Oxidation | Promising results in development. nih.gov |

| Sonolysis | Explored as a developing technology. nih.gov | |

| Photocatalysis | Shows promise, especially in combination with other methods. nih.gov | |

| High-Temperature Incineration | Used for disposal of PFAS-laden materials. concawe.eu | |

| Ineffective Methods | Air Sparging | Poor due to low vapor pressure and solubility. loureirotreatability.com |

| Aerobic Bioremediation | Poor, as PFAS are generally not biodegraded. loureirotreatability.com |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a foundational technique for separating the components of a mixture, making it indispensable for isolating compounds like heptafluoropropyl pentafluoroethyl ether from intricate samples for subsequent analysis. nih.gov The choice of chromatographic method depends on the analyte's properties and the sample matrix. For fluorinated compounds, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry, are the principal methods employed.

In liquid chromatography, particularly high-performance liquid chromatography (HPLC), the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For per- and polyfluoroalkyl substances (PFAS), reversed-phase HPLC is common, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile. The high fluorine content of this compound gives it hydrophobic and lipophobic properties that govern its retention behavior on the column, allowing it to be separated from other organic and inorganic compounds present in the sample.

Gas chromatography is suitable for volatile and thermally stable compounds. While many PFAS require derivatization to increase their volatility for GC analysis, some smaller ether PFAS can be analyzed directly. In GC, an inert gas mobile phase transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. The selection of the appropriate column is critical for resolving isomers and separating the target analyte from matrix interferences. Quantification is achieved by comparing the peak area of the analyte to that of known standards.

Mass Spectrometry (MS) Applications in Environmental and Toxicological Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing high sensitivity and specificity for the detection and quantification of chemicals, even at trace levels. mdpi.com It is a cornerstone of environmental and toxicological analysis for PFAS, including fluorinated ethers. nih.gov When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the confident identification and quantification of target compounds in diverse and complex matrices like water, soil, and biological tissues. mdpi.comnih.gov

For PFAS analysis, LC coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and robust method. This technique offers excellent sensitivity and selectivity, which is crucial for detecting the low concentrations of PFAS often found in the environment. The process typically involves:

Ionization: The sample eluting from the LC column is ionized, most commonly using electrospray ionization (ESI) in negative mode, as this provides high ionization efficiency for anionic PFAS analytes. nih.gov

Mass Selection (MS1): The first mass spectrometer selects the precursor ion corresponding to the mass of this compound.

Fragmentation: The selected precursor ion is fragmented in a collision cell.

Mass Selection (MS2): The resulting product ions are analyzed by the second mass spectrometer, creating a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification.

This high degree of specificity minimizes the risk of false positives from matrix interferences, which is a common challenge in environmental analysis. nih.gov

The destruction of persistent compounds like PFAS is a significant area of environmental research. High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is an indispensable tool for characterizing the efficacy of these destruction technologies. nih.gov

Unlike standard (unit resolution) mass spectrometry, HRMS provides extremely accurate mass measurements (typically to within 5 parts per million), which allows for the determination of a compound's elemental formula. chromatographyonline.com This capability is critical in the context of PFAS destruction for several reasons:

Identification of Transformation Products: Destruction processes can lead to the formation of numerous, often unknown, intermediate and terminal breakdown products. HRMS can identify these novel compounds without the need for reference standards, which are often unavailable. researchgate.net

Confirmation of Mineralization: By tracking the disappearance of the parent compound and identifying smaller fluorinated and non-fluorinated products, researchers can assess the extent to which the PFAS has been mineralized to benign components.

Non-Targeted Analysis: HRMS enables non-targeted screening of treated samples to discover the full range of byproducts formed, ensuring a comprehensive understanding of the degradation pathway and the potential for creating other harmful substances. nih.gov

This detailed characterization is essential for validating the effectiveness and safety of new PFAS remediation and destruction strategies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. nih.gov While proton (¹H) and carbon-13 (¹³C) NMR are standard, fluorine-19 (¹⁹F) NMR is uniquely suited for the analysis of fluorinated compounds like this compound. wikipedia.org The ¹⁹F nucleus has key advantages for NMR analysis:

It has a nuclear spin of ½. wikipedia.org

It comprises 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR detection. wikipedia.org

It has a very large chemical shift range (over 800 ppm), which minimizes signal overlap and provides high resolution, even in complex molecules. wikipedia.org

These properties make ¹⁹F NMR an excellent tool for unambiguous structure verification and for studying the precise location of fluorine atoms within a molecule. youtube.com

The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an ideal technique for non-targeted analysis and for monitoring the degradation of fluorinated compounds. youtube.comnih.gov Each unique fluorine environment within a molecule produces a distinct signal in the ¹⁹F NMR spectrum, creating a "fingerprint" for the compound. nih.gov

In non-targeted screening, a ¹⁹F NMR spectrum of an environmental or biological sample can reveal the presence of unknown fluorinated substances without prior knowledge of their identity. This is because there is virtually no naturally occurring background of organofluorine compounds in most samples. wikipedia.orgyoutube.com

When monitoring degradation processes, ¹⁹F NMR can track the disappearance of the parent compound's signals and the simultaneous appearance of new signals corresponding to transformation products. This allows researchers to follow the degradation pathway in detail, identify intermediates, and assess the reaction's completeness. The technique is non-destructive, allowing the same sample to be measured over time. nih.gov

Beyond structural identification, ¹⁹F NMR can be used for accurate quantitative analysis (qNMR). rsc.org The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. huji.ac.il This principle allows for the determination of the concentration or purity of a fluorinated compound. nih.gov

The procedure for quantitative ¹⁹F NMR involves:

Adding a known amount of a stable, fluorinated internal standard to the sample.

Acquiring the ¹⁹F NMR spectrum under conditions that ensure accurate signal integration, such as using a sufficient relaxation delay. huji.ac.il

Comparing the integral of the analyte's signal to the integral of the internal standard's signal.

A key advantage of ¹⁹F qNMR is that it does not require an authentic analytical standard of the target compound for quantification; any well-characterized fluorinated compound that does not have overlapping signals can serve as the internal standard. rsc.org This makes it a powerful and flexible method for routine analysis, purity assessment, and quantifying fluorinated compounds in various matrices with high accuracy and reproducibility. nih.govrsc.org

Table 1: Summary of Analytical Techniques for this compound

| Technique | Application | Key Advantages |

|---|---|---|

| GC-MS | Separation and quantification of volatile compounds in complex mixtures. | High separation efficiency for volatile analytes. |

| LC-MS/MS | Highly sensitive and specific detection and quantification in environmental and biological samples. | Excellent for non-volatile compounds; high specificity minimizes false positives. |

| HRMS | Identification of unknown transformation products from destruction processes; formula determination. nih.gov | Provides highly accurate mass measurements, enabling identification without standards. chromatographyonline.com |

| ¹⁹F NMR | Structural elucidation, non-targeted analysis, and degradation monitoring. nih.gov | High sensitivity, no background interference, and provides detailed structural information. wikipedia.orgyoutube.com |

| ¹⁹F qNMR | Accurate quantification and purity assessment without a specific analyte standard. rsc.org | High precision and does not require a direct reference standard of the analyte. rsc.org |

Application of Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) in Polymer Characterization

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) are forms of liquid chromatography that separate molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.orguni-paderborn.de These techniques are fundamentally different from the interaction-based chromatographic methods described previously. The process involves a column packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. unt.edu

It is crucial to note that SEC and GPC are used for the characterization of large molecules (macromolecules) such as synthetic polymers, proteins, and polysaccharides. malvernpanalytical.com The primary application is to determine a polymer's molecular weight distribution, average molecular weight, and polydispersity index. filab.fr

Therefore, SEC and GPC are not analytical methods used to characterize the small molecule this compound itself. Instead, their relevance would be in the context of polymer science where such fluorinated ethers might be involved. For example, if a polymer was synthesized using a fluorinated monomer, or if a polymer product was suspected of being contaminated with oligomers or residual fluorinated compounds, SEC/GPC would be the appropriate technique to analyze the high-molecular-weight polymer fraction.

Challenges in Environmental Detection Methodologies for Fluorinated Ethers

The environmental monitoring of fluorinated ethers, a class of per- and polyfluoroalkyl substances (PFAS), presents significant analytical challenges. These difficulties stem from their low concentrations in complex environmental matrices, the potential for chemical transformation, and the scarcity of analytical standards for many emerging compounds, including this compound. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for PFAS analysis, its application to fluorinated ethers is not without obstacles. mdpi.comcampbellsci.com

A primary challenge in the analysis of fluorinated ethers is the potential for in-source fragmentation within the mass spectrometer. This fragmentation can occur at the ether linkage, leading to a poor response of the molecular ion and compromising the limits of detection. For instance, studies on perfluoroalkyl ether carboxylic acids (PFECAs) have noted that strong in-source fragmentation of the ether bonds is a recognized issue during quantitative analysis by MS/MS.

Matrix effects represent another significant hurdle in the environmental detection of fluorinated ethers. nih.gov Co-eluting compounds from environmental samples such as soil, sediment, and water can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either signal suppression or enhancement, which adversely affects the accuracy and reproducibility of quantitative results. nih.govnih.gov The complexity of the sample matrix often necessitates extensive sample preparation, including extraction and clean-up procedures, to remove interfering substances. nih.gov However, these steps can be time-consuming and may introduce variability.

The stability of fluorinated ethers in the solvents used for extraction and analysis is another critical consideration. Research has shown that some per- and polyfluoroalkyl ether acids (PFEAs) can degrade in certain organic solvents commonly used in environmental and toxicological studies, such as acetonitrile, acetone, and dimethyl sulfoxide (B87167) (DMSO). researchgate.netnorden.org For example, hexafluoropropylene oxide-dimer acid (HFPO-DA) has been observed to degrade to heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether in polar, aprotic solvents. researchgate.net This highlights the importance of careful solvent selection and handling to ensure the integrity of the sample and the accuracy of the analytical results.

Furthermore, the lack of commercially available analytical standards for many emerging fluorinated ethers, including this compound, poses a major obstacle to their accurate identification and quantification in environmental samples. Without certified reference materials, it is challenging to confirm the identity of a detected compound and to establish a reliable calibration curve for quantification.

The table below illustrates the typical limits of detection (LOD) and limits of quantification (LOQ) for various PFAS, including some fluorinated ethers, in different environmental matrices. It is important to note that these values can vary significantly depending on the specific compound, the matrix, and the analytical method employed.

| Compound Class | Compound Example | Matrix | LOD | LOQ |

| Perfluoroalkyl Ether Carboxylic Acids (PFECA) | PFMOAA | Serum | - | - |

| Perfluoroalkyl Ether Carboxylic Acids (PFECA) | PFO4DA | Serum | - | - |

| Perfluoroalkyl Ether Carboxylic Acids (PFECA) | PFO5DoDA | Serum | - | - |

| Perfluoroalkyl Ether Sulfonic Acids (PFESA) | Nafion byproduct 2 | Serum | - | - |

| Perfluoroalkyl Carboxylic Acids (PFCA) | PFOA | Seawater | 0.01-0.08 ng L⁻¹ | 0.03-0.24 ng L⁻¹ |

| Perfluoroalkyl Carboxylic Acids (PFCA) | PFOA | Marine Sediment | 0.002-0.018 ng g⁻¹ | 0.004-0.054 ng g⁻¹ |

| Perfluoroalkyl Carboxylic Acids (PFCA) | PFOA | Dust | 0.08-0.68 pg g⁻¹ | 0.26-2.25 pg g⁻¹ |

Data compiled from multiple sources, specific values are dependent on the analytical method and instrumentation used.

The following table details common analytical techniques and the challenges associated with the detection of fluorinated ethers.

| Analytical Technique | Common Application | Challenges |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary method for quantification of PFAS in environmental samples. | Matrix effects (ion suppression/enhancement), in-source fragmentation, lack of standards, potential for analyte degradation in solvents. campbellsci.comnih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile PFAS. | Limited applicability to non-volatile fluorinated ethers without derivatization. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown or emerging PFAS. | Difficulty in quantification without standards, complex data analysis. |

Computational Chemistry and Theoretical Modeling Studies

Conformational Analysis and Molecular Structure Prediction

Computational methods are crucial for predicting the three-dimensional structure and conformational landscape of flexible molecules like heptafluoropropyl pentafluoroethyl ether. The molecule's structure consists of a heptafluoropropyl group and a pentafluoroethyl group linked by an ether oxygen. Rotation around the C-O and C-C bonds leads to various conformers with different energies.

While specific conformational analysis studies on this compound are not prevalent in publicly accessible literature, the methodologies for such predictions are well-established. Molecular dynamics (MD) simulations and quantum chemistry calculations are standard approaches. For instance, MD simulations have been effectively used to analyze the solvation structures of other novel asymmetric HFEs designed for high-energy battery electrolytes. arxiv.orgrsc.org These simulations reveal how the molecule arranges itself and coordinates with ions, which is fundamentally linked to its conformational preferences. arxiv.orgrsc.orgresearchgate.net

The predicted structure of this compound can be described by standard chemical identifiers, which are computationally generated.

Table 1: Computed Structural Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane | PubChem nih.gov |

| Molecular Formula | C₅F₁₂O | PubChem nih.gov |

These identifiers provide a foundational, albeit static, representation of the molecule's predicted lowest-energy conformation. A full conformational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting geometry to identify all stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com It is widely applied to study reaction mechanisms, providing detailed information about transition states, energy barriers, and reaction pathways. nih.govresearchgate.net For HFEs, DFT calculations are essential for understanding their stability, decomposition pathways, and atmospheric reactions.

Although specific DFT studies detailing reaction mechanisms for this compound are sparse, research on analogous HFEs demonstrates the utility of this approach. For example, theoretical studies on the thermal decomposition of the CH₂FOCHFO radical, formed from the photo-oxidation of HFE-152E, utilized DFT (specifically the M06-2X functional) to map out potential energy surfaces and determine that C-H bond scission is the dominant decomposition pathway. tandfonline.com Similarly, DFT has been employed to study the hydrogen abstraction reactions from various hydrofluorocarbons by hydroxyl (OH) radicals, a key process in atmospheric chemistry. researchgate.net

Table 2: Common DFT Functionals and Their Applications in HFE Reaction Studies

| DFT Functional | Typical Application | Example from Related Studies |

|---|---|---|

| M06-2X | Good for kinetics, thermochemistry, and non-covalent interactions. | Used to study the thermal decomposition of HFE radicals and the atmospheric oxidation of perfluorinated ethers. tandfonline.comnih.gov |

| B3LYP | A widely used hybrid functional for general-purpose calculations of molecular properties. | Often used as a benchmark or for geometry optimization in various reaction mechanism studies. |

These computational methods allow researchers to predict how this compound would likely react under various conditions, such as high temperatures or in the presence of atmospheric radicals, by calculating the energy barriers for potential reaction channels.

Thermodynamic Property Modeling and Equations of State Development

The development of accurate thermodynamic models and equations of state (EoS) is critical for the engineering and application of fluids like this compound, especially in areas like refrigeration and heat transfer. just.edu.jo These models relate pressure, volume, and temperature (PVT) and are used to derive other essential properties like enthalpy, entropy, and heat capacity.

Experimental data on closely related compounds, such as pentafluoroethyl methyl ether and heptafluoropropyl methyl ether, have been used to develop and optimize vapor pressure correlations and liquid-phase equations of state. acs.org For broader applications and for compounds where experimental data is scarce, molecular-based EoS like the Statistical Associating Fluid Theory (SAFT) are employed. The soft-SAFT EoS, for instance, has been used to assess the performance of various HFEs as working fluids in Organic Rankine Cycles (ORCs), providing a theoretical framework to model compounds based on their molecular interactions. url.edudntb.gov.ua

Critical Property Estimation MethodsThe critical temperature, pressure, and density are key parameters that define the upper limit of the vapor-liquid coexistence curve and are essential for developing corresponding-states correlations and EoS.researchgate.netWhen experimental data are unavailable, group contribution methods are frequently used for estimation. Lydersen's method is a well-known group contribution technique that has been shown to estimate the critical properties of various fluorinated ethers reasonably well.researchgate.netThis method assigns specific numerical values to different molecular fragments (groups), and the critical properties are calculated by summing these contributions.

Table 3: Example of Lydersen's Group Contribution Method for Critical Properties

| Property | Calculation Formula | Description of Terms |

|---|---|---|

| Critical Temperature (Tc) | Tc = Tb / [0.567 + ΣΔT - (ΣΔT)²] | Tb is the normal boiling point; ΔT is the contribution for each group. |

| Critical Pressure (Pc) | Pc = M / (0.34 + ΣΔP)² | M is the molar mass; ΔP is the contribution for each group. |

To apply this to this compound, one would need the contributions for groups such as -CF₃, -CF₂, and -O- (ether).

Simulations of Atmospheric Oxidation Mechanisms

Understanding the atmospheric fate of this compound is crucial for its environmental risk assessment. The primary removal mechanism for HFEs from the atmosphere is oxidation initiated by hydroxyl (OH) radicals. Since this compound contains no C-H bonds, its reaction with OH radicals is expected to be extremely slow, similar to perfluorocarbons, potentially leading to a very long atmospheric lifetime.

However, computational simulations can elucidate potential degradation pathways. Theoretical studies on other perfluorinated ethers, such as perfluoro methyl vinyl ether, have used DFT calculations to map the reaction mechanism with OH radicals. nih.gov These studies predict the stable end-products formed in an oxidative atmosphere. For instance, the oxidation of perfluoro methyl vinyl ether is predicted to yield products like perfluorinated methyl formate (B1220265) (CF₃OCFO) and carbonyl fluoride (B91410) (CF₂O). nih.gov Similar computational approaches could be applied to this compound to determine if any viable reaction pathways exist and to identify its potential atmospheric degradation products, thereby providing a more complete picture of its environmental profile.

Research on Applications in Advanced Materials and Chemical Engineering

Role as Monomers in Fluoropolymer Synthesis

The synthesis of fluoropolymers often involves the polymerization of fluorine-containing monomers to create materials with exceptional properties such as chemical inertness, thermal stability, and low surface energy. researchgate.net While specific research detailing the use of heptafluoropropyl pentafluoroethyl ether as a direct monomer in polymerization is not extensively documented in publicly available literature, the broader class of perfluoropolyalkylether (PFPAE) monomers, to which it belongs, has been a subject of study for creating novel fluoropolymers. nih.govnih.gov

Fluoroplastics and fluoroelastomers are high-performance polymers utilized in demanding environments where resistance to harsh chemicals, extreme temperatures, and degradation is critical. efpia.eu The incorporation of ether linkages within a fluoropolymer backbone, as would be the case with a monomer like this compound, can impart a degree of flexibility to the polymer chain. This structural modification is a known strategy for developing fluoroelastomers.

The general synthesis of fluoropolymers can proceed through various methods, including aqueous emulsion polymerization, often utilizing fluorinated surfactants, although a shift towards non-fluorinated alternatives is being explored. google.comnih.gov Monomers such as tetrafluoroethylene (B6358150) (TFE), hexafluoropropylene (HFP), and perfluoro(alkyl vinyl ethers) (PAVEs) are common building blocks for commercially significant fluoropolymers like polytetrafluoroethylene (PTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), and perfluoroalkoxy alkanes (PFA). google.comepo.org For instance, perfluoropropyl vinyl ether (PPVE), a structurally related PAVE, is a known monomer used in the production of certain fluoropolymers. nih.gov

While direct evidence of this compound's integration is scarce, its chemical structure suggests it could potentially act as a comonomer, particularly in specialty polymers where specific properties imparted by its ether group and fluorine content are desired. The synthesis of such polymers would likely involve copolymerization with other fluoroalkenes to tailor the final properties of the resulting fluoroplastic or fluoroelastomer. researchgate.net

The incorporation of comonomers into a fluoropolymer chain is a key strategy to modify its physical and mechanical properties. For example, the introduction of comonomers can disrupt the highly crystalline structure of a homopolymer like PTFE, leading to a lower melting point and enabling melt processing.

Development of Perfluorinated Ether Fluids for High-Performance Applications

Perfluorinated ether fluids are valued for their high thermal stability, chemical inertness, and excellent dielectric properties. These characteristics make them suitable for use as heat transfer fluids, lubricants, and electronic testing fluids in aggressive environments.

The thermal-oxidative stability of a fluid is a critical parameter for high-temperature applications. Research into similar hydrofluoroether (HFE) compounds, such as heptafluoropropyl methyl ether, has shown that these fluids possess excellent inertia. fluorochemie.com However, it is also noted that at high temperatures, decomposition can occur, yielding toxic byproducts like hydrogen fluoride (B91410) and fluorocarbon organic compounds. fluorochemie.com Therefore, understanding the degradation pathways and temperature limits is crucial for their safe and effective use. The stability of perfluorinated ethers is influenced by their molecular structure, with branching and the ratio of carbon to oxygen atoms affecting their viscometric properties and stability.

Application as Alternative Refrigerants

The search for alternative refrigerants with low global warming potential (GWP) and zero ozone depletion potential (ODP) has driven research into various classes of compounds, including hydrofluoroethers (HFEs). HFEs are considered promising long-term replacements for some hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). acs.org

The design and evaluation of a potential refrigerant require detailed knowledge of its thermodynamic properties, such as vapor pressure, density, and enthalpy. While extensive experimental data for this compound is not widely published, studies on the closely related compound, heptafluoropropyl methyl ether (HFE-347mcc), provide valuable insights into the behavior of this class of compounds.

Research on heptafluoropropyl methyl ether has involved measurements of its vapor pressures and PVT (pressure-volume-temperature) properties. acs.org These studies are crucial for developing accurate equations of state that can predict the performance of the fluid in a refrigeration cycle. For instance, vapor pressure and saturated liquid density data are fundamental for modeling the operating pressures and liquid-line characteristics within a refrigeration system.

The following tables present a summary of computed properties for this compound and experimental data for the related compound, heptafluoropropyl methyl ether.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5F12O |

| Molecular Weight | 304.03 g/mol |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane |

Data sourced from PubChem. nih.govnih.gov

Table 2: Experimental Vapor Pressure of Heptafluoropropyl Methyl Ether (HFE-347mcc)

| Temperature (K) | Pressure (kPa) |

|---|---|

| 340.14 | 338.5 |

| 350.14 | 457.1 |

| 360.14 | 605.5 |

| 370.14 | 788.1 |

| 380.14 | 1010.1 |

| 390.14 | 1276.9 |

| 400.14 | 1594.1 |

| 410.14 | 1967.6 |

| 420.14 | 2404.1 |

| 430.14 | 2911.1 |

Data adapted from a study on the vapor pressures and PVT properties of heptafluoropropyl methyl ether. acs.org

Table 3: Experimental Saturated Liquid and Vapor Density of Heptafluoropropyl Methyl Ether (HFE-347mcc)

| Temperature (K) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) |

|---|---|---|

| 422.05 | 967.8 | 107.1 |

| 435.03 | 827.8 | 170.8 |

Data adapted from a study on the vapor pressures and PVT properties of heptafluoropropyl methyl ether. acs.org

These thermodynamic studies are essential for assessing the suitability of this compound and related compounds as refrigerants, enabling the modeling of their energy efficiency and performance in various refrigeration and air-conditioning applications.

Electrolyte Components in Advanced Energy Storage Systems

The use of fluorinated compounds, particularly perfluoroethers, as components in electrolytes for advanced energy storage systems like lithium-ion batteries is an area of significant research. These materials are investigated for their potential to overcome the safety and performance limitations of conventional carbonate-based electrolytes. pnas.orgescholarship.org The inherent properties of the carbon-fluorine bond, such as its high strength and polarity, are central to the benefits observed when these compounds are incorporated into electrolyte formulations. researchgate.net

Research into perfluoropolyether (PFPE)-based electrolytes has demonstrated their potential to function as a core component in operational batteries, offering significant improvements in safety and longevity. pnas.orgresearchgate.net A key advantage of these electrolytes is their nonflammable nature, a critical feature for large-scale applications in transportation and grid storage where the flammability of traditional alkyl carbonate electrolytes poses a significant risk. pnas.orgescholarship.org PFPE electrolytes exhibit thermal stability at temperatures exceeding 200 °C. pnas.org

Beyond safety, fluorinated ethers contribute to enhanced electrochemical performance. They can lead to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. researchgate.net The highly fluorinated backbone of PFPEs is thought to solvate the fluorinated anion of lithium salts, a distinct mechanism from conventional polymer electrolytes that primarily interact with the lithium cation. escholarship.org This interaction with the anion can increase the lithium-ion transference number (t+), a measure of the fraction of the total ionic conductivity that is due to the movement of Li+ ions. pnas.orgresearchgate.net PFPE-based electrolytes have shown remarkably high transference numbers, which is indicative of reduced electrochemical polarization and potentially longer battery life. pnas.orgresearchgate.net

While the specific compound this compound is not extensively documented in dedicated battery research, studies on analogous short-chain perfluoroether and perfluoropolyether (PFPE) electrolytes provide insight into the expected benefits. For instance, electrolytes composed of low molecular weight PFPEs and lithium bis(trifluoromethane)sulfonimide (LiTFSI) salt have been successfully prepared and tested. pnas.org Although the ionic conductivity of these initial PFPE systems was lower than that of conventional electrolytes, modifications such as the incorporation of ethoxy groups onto the PFPE backbone have been shown to enhance ionic conductivity by an order of magnitude. escholarship.org

Table 1: Performance Characteristics of Perfluoropolyether (PFPE)-Based Electrolytes

| Electrolyte Composition | Key Finding | Reference |

|---|---|---|

| Low molecular weight PFPEs with LiTFSI | Completely nonflammable, thermal stability >200 °C, high Li-ion transference number (≥0.91). pnas.org | pnas.org |

| Ethoxylated PFPEs with LiTFSI | Ionic conductivity enhanced to ~5 x 10⁻⁵ S cm⁻¹ at 28 °C, an order of magnitude higher than earlier PFPE electrolytes. escholarship.org | escholarship.org |

Modification of Polymer Materials for Surface Functionalization

Perfluorinated compounds, including perfluoroethers (PFPEs), are highly effective for the surface modification of various materials to impart water and oil repellency. polimi.itresearchgate.net The extremely low surface energy of perfluorinated chains is the primary driver for this functionality. researchgate.net When applied as a coating, these molecules tend to orient their fluorinated segments towards the surface-air interface, creating a non-wettable finish. rsc.org

The creation of superhydrophobic surfaces, typically defined by water contact angles greater than 150°, and oleophobic surfaces relies on a combination of low surface energy chemistry and specific surface topography. polimi.itgoogle.com Perfluoropolyethers are utilized to provide the necessary low surface energy. researchgate.netacs.org

Research has demonstrated that PFPEs can be covalently bonded to surfaces, leading to robust and durable coatings. polimi.it For example, PFPE peroxide has been used to functionalize carbon-based materials like carbon cloth. The process involves the thermal decomposition of the PFPE peroxide to generate PFPE radicals that bond to the carbon surface. polimi.it This method creates a chemically linked polymeric PFPE layer, which is distinct from a simple physical deposition. Even with a very low amount of linked PFPE (e.g., 0.24% by weight), a superhydrophobic effect with a water contact angle of 166° was achieved on carbon cloth. polimi.it

Similarly, UV-curable PFPEs have been used to coat hydrophilic membranes, effectively converting them to hydrophobic surfaces suitable for applications like membrane distillation. researchgate.netpatsnap.com Coating a hydrophilic polyamide membrane with a UV-curable PFPE (Fluorolink® AD 1700) dramatically increased the water contact angle from around 57° to over 97°. patsnap.com Patents also describe the preparation of highly hydrophobic and oleophobic emulsions using functional monomers with a perfluoropolyether structure, which can be applied to various substrates like glass, wood, and plastic. These PFPE-based emulsions offer an advantage by not containing persistent long-chain perfluoroalkyl structures.

Table 2: Contact Angle Measurements on Surfaces Modified with Perfluoroethers

| Substrate Material | Modifying Agent/Method | Resulting Water Contact Angle | Reference |

|---|---|---|---|

| Carbon Cloth (CC) | PFPE peroxide functionalization (1% wt linked PFPE) | 172° ± 2° | polimi.it |

| Hydrophilic Polyamide Membrane | UV-curable PFPE coating (1 wt% solution) | 97° | patsnap.com |

Bioreactivity and Toxicological Research Perspectives

Mechanistic Studies of Biological Interactions

While specific interactive studies on heptafluoropropyl pentafluoroethyl ether are limited, research into structurally related fluorinated compounds, particularly fluoroketones, provides significant insights into potential biological mechanisms. A key area of this research has been the inhibition of phospholipase A2 (PLA2) enzymes, which are critical in phospholipid metabolism and inflammatory processes.

The mechanism by which fluoroketone (FK) ligands inhibit group VIA Ca(2+)-independent phospholipase A2 (iPLA2) has been explored through a combination of deuterium (B1214612) exchange mass spectrometry (DXMS) and molecular dynamics (MD). nih.gov Models of iPLA2, developed by homology with the known structure of patatin, have been used to identify binding pockets capable of accommodating FK inhibitors. nih.govacs.orgresearchgate.net

Ligand docking studies show that potent inhibitors, such as 1,1,1,3-tetrafluoro-7-phenylheptan-2-one (PHFK), establish favorable interactions within an active-site pocket, effectively blocking the entry of phospholipid substrates. nih.govresearchgate.net The inhibitory action is characterized by specific molecular interactions:

The polar fluoroketone headgroup is stabilized by hydrogen bonds with residues Gly486, Gly487, and Ser519. nih.govresearchgate.net

A nonpolar aliphatic chain and an aromatic group are stabilized by hydrophobic contacts with surrounding residues like Met544, Val548, Phe549, and Leu560. nih.govresearchgate.net